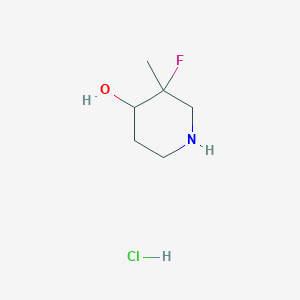

3-Fluoro-3-methylpiperidin-4-ol hydrochloride

Description

3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a fluorine atom and a methyl group at the 3-position, along with a hydroxyl group at the 4-position of the six-membered ring. Its synthesis involves the deprotection of tert-butyl 3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate using hydrochloric acid in dichloromethane (DCM), yielding a white solid with a molecular formula of C₆H₁₁FNO·HCl (molecular weight: ~168.6 g/mol) . This compound is often utilized as an intermediate in pharmaceutical synthesis, such as in the development of kinase inhibitors like BLU-945 .

Properties

IUPAC Name |

3-fluoro-3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-3-2-5(6)9;/h5,8-9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVVTLIOEDDMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride typically involves the fluorination of a piperidine derivative followed by the introduction of a hydroxyl group. The synthetic route may include the following steps:

Fluorination: Introduction of a fluorine atom at the 3-position of the piperidine ring.

Methylation: Addition of a methyl group at the 3-position.

Hydroxylation: Introduction of a hydroxyl group at the 4-position.

Hydrochloride Formation: Conversion of the compound to its hydrochloride salt form for increased stability and solubility.

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the final product. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

3-Fluoro-3-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atom to a different functional group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Formula and Structure

- Molecular Formula: C₆H₁₃ClFNO

- Molecular Weight: 169.62 g/mol

The compound features a piperidine ring with substitutions at the 3 and 4 positions, which are crucial for its biological activity.

Chemistry

3-Fluoro-3-methylpiperidin-4-ol hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical chemistry and agrochemical research. Its unique structural features allow for modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. The presence of the fluorine atom can enhance binding affinity to specific biological targets, such as enzymes and receptors, potentially modulating their activity .

Key Biological Activities:

- Interaction with neurotransmitter receptors.

- Modulation of enzyme activities involved in metabolic pathways.

- Potential neuroprotective effects against neurological disorders.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications:

- Neurological Disorders: The compound shows promise as an intermediate in synthesizing active pharmaceutical ingredients aimed at treating conditions such as depression and anxiety.

- Anticancer Research: Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it suitable for applications that require enhanced chemical stability and reactivity.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of various fluorinated compounds, including this compound. Results indicated significant inhibition of cell growth across multiple cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound demonstrated its ability to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Methyl-Substituted Analogs

- 3-Methylpiperidin-4-ol Hydrochloride (CAS 7583-53-1) Structural difference: Lacks the fluorine atom at the 3-position. Similarity score: 0.93 (high structural overlap) .

Fluorinated Stereoisomers

- (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 1443380-89-9) Structural difference: Stereochemical variation at the 3- and 4-positions. Impact: Altered spatial arrangement may influence receptor binding or solubility. Molecular formula: C₅H₁₀FNO·HCl (molecular weight: 155.6 g/mol) .

- Other isomers (e.g., (3R,4S)-, (3S,4S)-) share identical formulas but distinct configurations, underscoring the importance of stereochemistry in pharmacological activity .

Hydroxymethyl-Substituted Derivatives

- 3-(Hydroxymethyl)-3-Methylpiperidin-4-ol Hydrochloride (CAS 1823252-95-4) Structural difference: Replaces fluorine with a hydroxymethyl group. Impact: Introduces additional hydrogen-bonding capacity, enhancing hydrophilicity. Molecular weight: 181.66 g/mol (C₇H₁₆ClNO₂) .

Methoxy-Substituted Analogs

- 4-Methoxypiperidine Hydrochloride (CAS 5382-16-1) Structural difference: Methoxy group at the 4-position instead of hydroxyl. Similarity score: 0.85 .

Complex Fluorinated Derivatives

- 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine Hydrochloride (CAS 1803603-61-3)

Data Table: Key Structural and Molecular Comparisons

Discussion of Structural Influences

- Fluorine vs. Hydroxymethyl/Methyl Groups : Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity, whereas methyl groups increase lipophilicity. Hydroxymethyl derivatives balance hydrophilicity and steric effects .

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., in CAS 1803603-61-3) may limit bioavailability but improve target engagement .

Biological Activity

3-Fluoro-3-methylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The hydroxyl group at the 4-position allows for hydrogen bonding, potentially increasing the compound's binding affinity to biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Fluorine atom, Hydroxyl group |

| Lipophilicity | Enhanced due to fluorination |

| Metabolic Stability | Improved compared to non-fluorinated analogs |

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity, while the hydroxyl group may facilitate hydrogen bonding interactions. These interactions can modulate enzymatic activity and influence biochemical pathways relevant to various therapeutic areas, including neurological disorders and cancer.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Modulation : It may also act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Neurological Disorders : Preliminary studies suggest potential therapeutic applications in treating conditions such as Alzheimer's disease by modulating amyloid-beta (Aβ) production.

- Cancer Therapy : The compound has demonstrated cytotoxicity against various cancer cell lines, showing promise as an anticancer agent through mechanisms involving apoptosis induction.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited enhanced cytotoxicity compared to standard treatments, suggesting its potential as a new therapeutic agent in oncology.

In Vitro Studies

In vitro assays have been conducted to assess the pharmacological properties of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Higher cytotoxicity against cancer cell lines |

| Enzyme Inhibition Studies | Modulation of key metabolic enzymes |

| Receptor Binding Studies | Increased binding affinity observed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-fluoro-3-methylpiperidin-4-ol hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : Synthesis often involves fluorination of a piperidine precursor. A common approach includes:

- Step 1 : Preparation of 3-methylpiperidin-4-ol via reductive amination or ring-closing strategies.

- Step 2 : Fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .

- Critical Parameters : Temperature control (<0°C for fluorination), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric excess of fluorinating agents to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 210 nm for optimal sensitivity .

- NMR Spectroscopy : Confirm stereochemistry and fluorination via NMR (expected singlet for axial fluorine) and NMR (split signals for piperidine protons due to fluorine coupling) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 164.1 (free base) and [M-Cl] for the hydrochloride form .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to prevent inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl gas release .

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorination efficiencies during synthesis?

- Methodological Answer :

- Root Cause Analysis :

- Reagent Purity : Degraded DAST (yellow coloration) reduces fluorination yield; use freshly distilled reagents.

- Steric Effects : The 3-methyl group may hinder fluorination; optimize steric bulk via pre-complexation with Lewis acids like BF·OEt .

- Troubleshooting : Compare NMR yields with gravimetric yields. If <80%, consider alternative fluorinating agents (e.g., XtalFluor-E) or microwave-assisted reactions to enhance kinetics .

Q. What strategies are effective for improving the stability of this compound in aqueous buffers for in vitro studies?

- Methodological Answer :

- Buffer Optimization : Use pH 4.5–5.5 acetate buffers to minimize base-catalyzed hydrolysis. Avoid Tris or carbonate buffers, which accelerate degradation .

- Lyophilization : Prepare lyophilized aliquots with cryoprotectants (e.g., trehalose) to reduce water activity. Reconstitute in anhydrous DMSO for cell-based assays .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC tracking. Degradation products (e.g., defluorinated analogs) should be <2% .

Q. How can computational modeling guide the design of analogs based on this compound for receptor binding studies?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., σ receptors). Focus on fluorine’s electrostatic contributions and the hydroxyl group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the protonated piperidine ring in lipid bilayers .

- SAR Insights : Modify the methyl group to ethyl or cyclopropyl to evaluate steric effects on binding affinity. Fluorine substitution at C4 may alter metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.